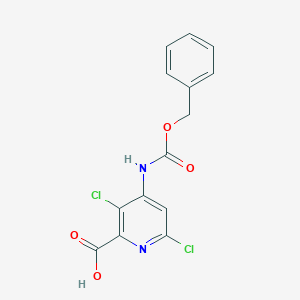
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry are typically used to elucidate the structure of complex organic molecules .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, the bromophenyl group could participate in coupling reactions, and the pyridazine ring could undergo substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The compound has been utilized in synthesizing various heterocyclic compounds with reported antimicrobial properties. For instance, a study by Sarvaiya, Gulati, and Patel (2019) described the synthesis of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds using a derivative of the compound. These synthesized compounds were then evaluated for their antimicrobial activity against various bacteria and fungi, indicating the compound's potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Synthesis of Heterocyclic Compounds
The compound also serves as a precursor in the synthesis of diverse heterocyclic compounds. Kheder, Mabkhot, and Farag (2009) reported the use of a related compound in the synthesis of new pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives, showcasing its versatility in creating pharmacologically relevant structures (Kheder, Mabkhot, & Farag, 2009).
Stereoselective Synthesis of Functionalized Compounds
The compound's derivatives have been used in stereoselective synthesis processes. Indumathi, Kumar, and Perumal (2007) outlined a four-component tandem protocol using a derivative of the compound for the stereoselective synthesis of highly functionalized [1,4]-thiazines. This indicates its utility in creating complex, functionalized molecular structures with potential pharmaceutical applications (Indumathi, Kumar, & Perumal, 2007).
Hydrolysis Studies
Additionally, the compound and its derivatives have been a subject of hydrolysis studies to understand reaction mechanisms and kinetics, potentially aiding in refining synthesis processes for pharmaceuticals. Chan, Cox, and Sinclair (2008) studied the pH-dependent hydrolysis of related compounds, providing insights into the selective removal of protecting groups in synthetic chemistry (Chan, Cox, & Sinclair, 2008).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a chemical and the recommended safety precautions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(4-bromophenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O6S/c1-2-27-19(24)18-16(28-29(25,26)15-10-8-13(20)9-11-15)12-17(23)22(21-18)14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHANJZBGBXSAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((4-bromophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2639710.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide](/img/structure/B2639713.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2639714.png)
![2-Bromospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2639715.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2639716.png)

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2639721.png)
![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)

